Flutazolam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Investigation of Binding Affinity and Pharmacology

One area of research focuses on flutazolam's interaction with GABA (gamma-aminobutyric acid) receptors in the central nervous system. GABA is the major inhibitory neurotransmitter, and benzodiazepines like flutazolam enhance its effects, leading to the calming and sedative properties. Studies have used radioligand binding assays to assess flutazolam's binding affinity to different subtypes of GABA receptors. This information helps researchers understand how the drug interacts with the nervous system at a molecular level [].

Additionally, in vitro (laboratory) studies have explored the pharmacological effects of flutazolam on neuronal activity. These studies may use electrophysiological techniques to measure changes in the firing patterns of neurons exposed to the drug [].

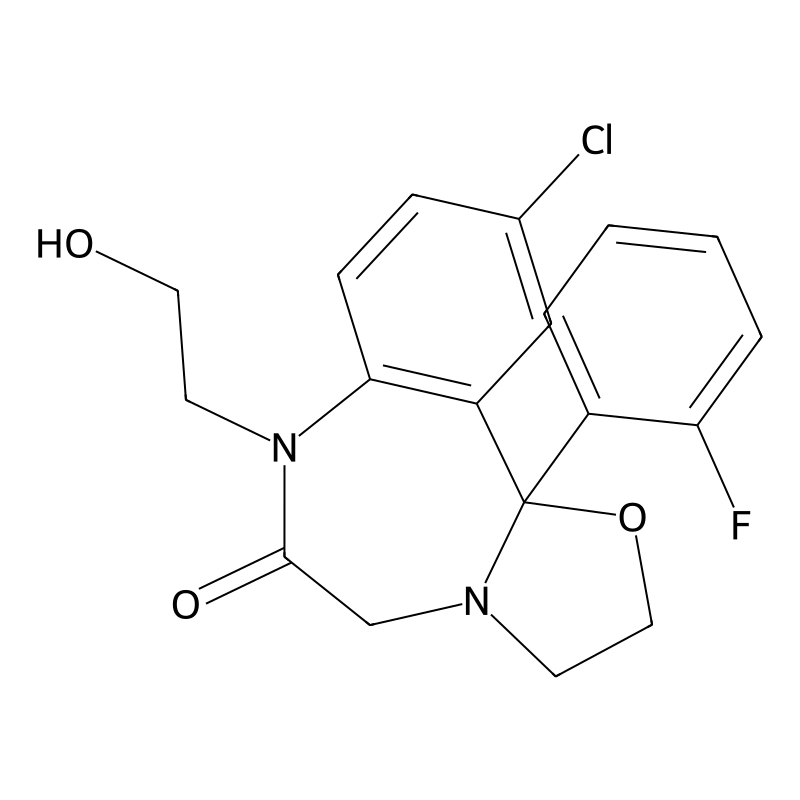

Flutazolam, also known by its trade name Coreminal, is a benzodiazepine derivative primarily used in Japan for its sedative, muscle relaxant, anticonvulsant, and anxiolytic properties. Its chemical structure is characterized by the formula , with a molar mass of 376.81 g·mol . Flutazolam exhibits effects similar to those of diazepam but is noted for producing more pronounced sedation and impaired coordination. Its short elimination half-life of approximately 3.5 hours contrasts sharply with its major active metabolite, n-desalkylflurazepam (norflurazepam), which has a much longer half-life of 47 to 100 hours .

Flutazolam acts as a positive allosteric modulator of GABA receptors, particularly the GABA-A receptor subtype []. By binding to a specific site on the receptor, it increases the frequency and duration of GABA-mediated chloride channel opening, leading to enhanced inhibition of neuronal activity in the central nervous system. This results in sedation, muscle relaxation, and anxiolysis [].

- Toxicity: Flutazolam can cause drowsiness, dizziness, impaired coordination, and respiratory depression at high doses []. Dependence and withdrawal symptoms can occur with prolonged use [].

- Lethal Dose (LD50): No data publicly available on Flutazolam's specific LD50. However, LD50 values for other benzodiazepines vary significantly, highlighting the importance of proper dosing and supervision for safe use.

- Flammability: No data available on the flammability of Flutazolam. However, certain organic solvents used for dissolving benzodiazepines can be flammable.

- Reactivity: Flutazolam may react with strong acids or bases, but detailed information is limited.

Flutazolam can be synthesized through a series of reactions that typically involve the formation of an oxazolobenzodiazepine structure. The synthesis process may include:

- Formation of the Diazepine Ring: This involves cyclization reactions that create the core benzodiazepine structure.

- Substitution Reactions: The introduction of chlorine and fluorine substituents at specific positions on the benzodiazepine ring.

- Hydroxylation: The addition of hydroxyl groups to enhance solubility and biological activity.

These

Flutazolam exhibits several notable biological activities:

- Sedative Effects: It induces sleep and reduces anxiety, making it effective for treating insomnia.

- Muscle Relaxation: It alleviates muscle tension, which can be beneficial in various clinical settings.

- Anticonvulsant Properties: Flutazolam can prevent seizures, similar to other benzodiazepines.

- Anxiolytic Effects: It reduces anxiety without significantly impairing cognitive function when used at therapeutic doses .

The synthesis of Flutazolam typically follows these steps:

- Starting Materials: Precursors such as 2-fluorobenzaldehyde and appropriate amines are used.

- Cyclization: The formation of the benzodiazepine core through cyclization reactions.

- Functionalization: Subsequent reactions introduce chlorine and hydroxyl groups to complete the structure.

The detailed synthetic pathway may vary depending on specific laboratory conditions and desired yields .

Flutazolam is primarily indicated for:

- Treatment of Insomnia: It is prescribed to help patients achieve better sleep quality.

- Management of Anxiety Disorders: Its anxiolytic properties make it suitable for treating anxiety symptoms.

- Muscle Relaxation: It can be used in cases where muscle tension needs to be alleviated.

Due to its sedative effects, Flutazolam is often employed in clinical settings where rapid sedation is required .

Flutazolam's interactions with other substances can significantly affect its efficacy and safety profile:

- Alcohol: Concurrent use with alcohol may enhance sedative effects, increasing the risk of respiratory depression and impaired motor function.

- Other Central Nervous System Depressants: Co-administration with other depressants (e.g., opioids) can lead to additive effects, necessitating caution in prescribing practices.

- Cytochrome P450 Enzyme Inhibitors: Drugs that inhibit liver enzymes may alter Flutazolam metabolism, leading to increased plasma levels and prolonged effects .

Flutazolam shares structural similarities with other benzodiazepines, allowing for comparison based on their pharmacological profiles:

| Compound | Sedative Effect | Anxiolytic Effect | Half-Life (hours) | Unique Features |

|---|---|---|---|---|

| Flutazolam | High | High | 3.5 (parent) / 47-100 (metabolite) | Strong sedation compared to diazepam |

| Diazepam | Moderate | High | 20-50 | Longer half-life; less sedation |

| Lorazepam | Moderate | High | 10-20 | Shorter duration; less impairment |

| Haloxazolam | Moderate | Moderate | 6-12 | Similar structure; less sedation |

Flutazolam's unique feature lies in its potent sedative effects despite a relatively short half-life compared to other compounds like diazepam, making it particularly effective for acute treatment scenarios .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Ligand-gated ion channels

GABA (ionotropic)

GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

Wikipedia

Dates

[Studies on the clinical significance concerning the changes in serum pepsinogen-I and gastrin levels in aged patients with chronic gastritis]

Y Hamada, K Kamiya, M Koyama, M Asaka, T Matsushima, T Myazaki, T KamiyaPMID: 2898425 DOI:

Abstract

Of 86 cases of aged patients with chronic gastritis treated with Trimebutine or Flutazolam, we evaluated the changes of serum pepsinogen-I and gastrin levels in their clinical courses from the points of the correlation with severity of chronic gastritis, aging phenomenon and the changes of symptom and endoscopic findings. In order to elucidate the multidimensional interrelation among these items, we used Hayashi's quantification theory II as a conventional analysis method. In aged patients, generally, although the serum gastrin levels were rather high compared with younger generation, the serum pepsinogen-I levels were consistently low throughout their clinical courses. There were some correlation between the levels of serum gastrin and the severity of chronic gastritis. When the drugs were effective on improving the condition of the disease, the level of gastrin revealed gradual decrease. These changes of gastrin were more typical in patients treated with Trimebutine.[The behavior of 1,4-benzodiazepine drugs in acidic media. IX. Effect of hydrolyzate of flutazolam on the central nervous system]

T Yashiro, T Kuwayama, H Kawazura, T SuzukiPMID: 2894449 DOI: 10.1248/yakushi1947.107.10_830

Abstract

The behavior of 1,4-benzodiazepine drugs in acidic media. V. Kinetics of hydrolysis of flutazolam and haloxazolam in aqueous solution

T Kuwayama, Y Kurono, T Muramatsu, T Yashiro, K IkedaPMID: 2870816 DOI: 10.1248/cpb.34.320

Abstract

Simultaneous determination of twelve benzodiazepines in human serum using a new reversed-phase chromatographic column on a 2-microns porous microspherical silica gel

E Tanaka, M Terada, S Misawa, C WakasugiPMID: 8832439 DOI: 10.1016/0378-4347(96)00121-1